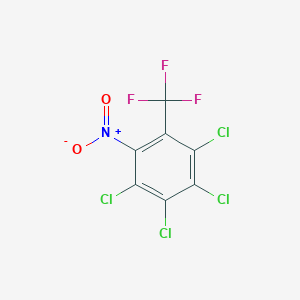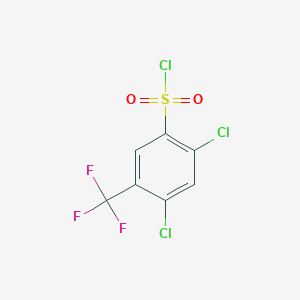
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate (DFTTF) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as chloroform, and has a melting point of 78°C. DFTTF has been used in various fields of research, including biochemistry, pharmacology, and toxicology, due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has a variety of applications in scientific research. It has been used as a ligand in metal-catalyzed reactions, as a reagent in organic synthesis, and as an inhibitor of cytochrome P450 enzymes. Additionally, it has been used in the synthesis of various compounds, including drugs and other pharmaceuticals, as well as in the development of new materials.
Wirkmechanismus
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has been found to have a variety of mechanisms of action. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to act as an antioxidant, and has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to act as an antioxidant, and has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in organic solvents, making it easy to handle and store. However, it is important to note that Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate is a highly toxic compound and should be handled with caution.
Zukünftige Richtungen
The potential applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate are vast and varied. One area of research is the development of new materials using Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate as a building block. Additionally, further research is needed to explore the potential therapeutic applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate, such as its ability to inhibit cytochrome P450 enzymes and its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to explore the potential toxicological effects of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate. Finally, research is needed to explore the potential applications of Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate in the synthesis of new drugs and other pharmaceuticals.
Synthesemethoden
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate can be synthesized through a variety of methods. The most common method is a two-step reaction, which involves the reaction of ethyl 5-fluoro-2-trifluoromethyl-3-furoate (FTTF) with 2,6-difluorobenzaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then purified and crystallized to yield Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate.
Eigenschaften
IUPAC Name |
ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O3/c1-2-21-13(20)7-6-10(22-12(7)14(17,18)19)11-8(15)4-3-5-9(11)16/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYSBXROCXMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=C(C=CC=C2F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,6-difluorophenyl)-2-(trifluoromethyl)-3-furoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)




![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)